molecular formula C26H47ClN2O B1677155 Miramistin CAS No. 15809-19-5

Miramistin

Cat. No. B1677155
CAS RN: 15809-19-5
M. Wt: 439.1 g/mol
InChI Key: JQQZCIIDNVIQKO-UHFFFAOYSA-N
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Description

Miramistin is a topical antiseptic with broad antimicrobial action, including activity against biofilms . It was developed within the framework of the Soviet Union Cold War Space Program . It is available for clinical use in several prior Soviet bloc countries . It is a colourless, transparent liquid that makes foam when shaken .


Synthesis Analysis

Miramistin was developed in the Soviet Union during the Cold War within the framework of the ‘Space Biotechnology Program’ . After screening potential candidates, one compound was selected and given a code of ‘BX-14’ . The synthesis of Miramistin is described in supplementary data .


Molecular Structure Analysis

The molecular formula of Miramistin is C26H47ClN2O . The molecular weight is 457.140 .


Chemical Reactions Analysis

Miramistin exhibits equal activity against isolates that are susceptible and resistant to other antifungal agents . It is also equally active against azole-resistant Candida and A. fumigatus isolates, non-fumigatus Aspergillus species, including intrinsically amphotericin B resistant A. terreus .


Physical And Chemical Properties Analysis

Miramistin is a colourless, transparent liquid . It makes foam when shaken .

Scientific Research Applications

Broad Antimicrobial Action and Clinical Uses

Miramistin, developed during the Soviet Union Cold War Space Program, exhibits a wide range of antimicrobial actions, including activity against biofilms. It's primarily utilized in several former Soviet bloc countries. Miramistin's broad-spectrum antimicrobial properties, including its effectiveness against drug-resistant fungi, make it a potential novel, low-toxicity antiseptic for various clinical applications, especially in the context of rising antimicrobial resistance. It demonstrates promising efficacy against fungi, bacteria, and viruses, suggesting its potential in treating superficial fungal infections and other infectious diseases (Osmanov et al., 2020).

Antibacterial Activity and Clinical Effectiveness

Miramistin has been clinically evaluated for its antibacterial efficacy. Its potent bactericidal activity against various pathogens, including drug-resistant strains, is well-documented. A systematic study found miramistin highly effective against bacterial pathogens like S. aureus and E. coli in both in vitro and in vivo tests. This research underscores the importance of relevant in vivo models for evaluating antiseptics' efficacy and provides systematic data on miramistin's antibacterial effectiveness (Agafonova et al., 2020).

Impact on Microbial Biofilms

Miramistin's influence on microbial biofilms is notable. It significantly inhibits the formation of biofilms and impacts the already formed biofilms of various microorganisms like S. pyogenes, S. aureus, E. coli, and Lactobacillus species. The effectiveness of Miramistin in inhibiting biofilm formation, particularly at lower doses, highlights its potential in managing infections where biofilms play a critical role (Danilova et al., 2017).

Applications in Veterinary Medicine

In veterinary medicine, miramistin has demonstrated effectiveness in various contexts. It has been used in treating salmonellosis in calves, showing significant immunomodulatory properties and improving both cellular and humoral immunity responses. Its application in veterinary practices, such as in salmonellosis etioprophylaxis, highlights its versatile antimicrobial and immunomodulatory potential (Skogoreva et al., 2020).

Future Directions

Considering emerging antimicrobial resistance, the significant potential of Miramistin justifies its re-evaluation for use in other geographical areas and conditions . It offers a novel, low toxicity antiseptic with many potential clinical uses that need better study which could address some of the negative impact of antimicrobial, antiseptic, and disinfectant resistance .

properties

IUPAC Name

benzyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25;/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQZCIIDNVIQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H47ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20925509
Record name Myramistin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Miramistin

CAS RN

15809-19-5
Record name Myramistin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15809-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miramistin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015809195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myramistin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyldimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIRAMISTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5J8F55LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,260
Citations
A Osmanov, Z Farooq, MD Richardson… - FEMS microbiology …, 2020 - academic.oup.com
… of most commonly used antiseptics as comparators of miramistin. The oral LD 50 was 1200 … applications of miramistin and potential benefits over currently used agents. Miramistin offers …
Number of citations: 26 academic.oup.com
MN Agafonova, RR Kazakova, AP Lubina, MI Zeldi… - Microbial …, 2020 - Elsevier
… of miramistin. Another objective of this work is to evaluate and compare the exploratory performance of in vitro and in vivo protocols of antiseptics’ efficacy testing using miramistin as the …
Number of citations: 25 www.sciencedirect.com
A Osmanov, A Wise… - Journal of medical …, 2019 - microbiologyresearch.org
… The in vitro activity of miramistin was determined following Clinical and … , miramistin provided potent survival benefits for Candida albicans and Aspergillus fumigatus infection. Miramistin …
Number of citations: 18 www.microbiologyresearch.org
RM Abdrahmanov, RR Haliullin, AR Abdrahmanov - miramistin.ru
15 дерматовенерология. косметология логического процесса, формируют выделения серозного, слизистого, гнойного или слизисто-гнойного характера. Активность …
Number of citations: 0 miramistin.ru
LL Brkich, NV Pyatigorskaya, GE Brkich… - Journal of …, 2018 - search.proquest.com
Miramistin-benzyldimethyl-[3-myristoilamine) propyl] ammonium chloride monohydrate has a pronounced bactericidal action against aerobic and anaerobic bacteria, Grampositive …
Number of citations: 10 search.proquest.com
AM Skogoreva, OA Manzhurina… - … Series: Earth and …, 2020 - iopscience.iop.org
… of miramistin have the same therapeutical compatibility rate when introduced intracisternally before the drying off (93.3%). However, miramistin … The intracisternally introduced miramistin …
Number of citations: 4 iopscience.iop.org
AN Sheina, MG Lutoshkina - Russian Journal of Physiotherapy …, 2012 - rjpbr.com
Физиотерапия как направление медицинской деятельности объединяет использование новых достижений в области применения электрических токов, магнитных полей, …
Number of citations: 3 rjpbr.com
TA Danilova, GA Danilina, AA Adzhieva… - Bulletin of Experimental …, 2017 - Springer
… substances Miramistin and Phosprenil on the biofilms of various microorganisms. Miramistin … Here we studied the effects of Miramistin and PP on the process of forming of biofilms and …
Number of citations: 14 link.springer.com
AV Mosolova, LG Klimova, BS Sukovatykh… - Journal of Volgograd …, 2021 - rjraap.com
… miramistin on their surface have biocidal activity. According to the in vivo study, the greatest antiseptic effect was shown by filaments coated with miramistin at a … coated with miramistin. …
Number of citations: 1 rjraap.com
C Fromm-Dornieden, JD Rembe… - Journal of Medical …, 2015 - microbiologyresearch.org
The antimicrobial activity of cetylpyridinium chloride (CPC) and miramistin (MST) solutions at different concentrations (5×10 −5 to 0.4 %) and a dressing, containing 0.15 % CPC, were …
Number of citations: 64 www.microbiologyresearch.org

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